molecular formula C24H28N2O4 B11520138 Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate

Cat. No.: B11520138
M. Wt: 408.5 g/mol
InChI Key: XPSMLKHTQKJUAF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and various functional groups that contribute to its unique chemical properties. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate involves multiple steps, including the formation of the benzofuran ring, the introduction of the piperazine moiety, and the esterification of the carboxylate group. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction using 1-(2-methylphenyl)piperazine and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and piperazine-containing compounds. Similar compounds include:

    Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the piperazine moiety, resulting in different biological activities.

    2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a triazole ring instead of a benzofuran ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 5-methoxy-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H28N2O4/c1-4-29-24(27)23-19-15-18(28-3)9-10-21(19)30-22(23)16-25-11-13-26(14-12-25)20-8-6-5-7-17(20)2/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

XPSMLKHTQKJUAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCN(CC3)C4=CC=CC=C4C

Origin of Product

United States

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